molecular formula C19H16ClN5O B3411110 4-(3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine CAS No. 902284-98-4

4-(3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine

Cat. No. B3411110
CAS RN: 902284-98-4
M. Wt: 365.8 g/mol
InChI Key: OSVGQMNHNDZCOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine” is a derivative of triazoloquinazoline, a fused heterocyclic nucleus formed by the fusion of two fundamental heterocyclic moieties: triazole and quinazoline . This class of compound is known for its potential as a therapeutic agent and is endowed with several pharmacological applications .


Synthesis Analysis

The synthesis of triazoloquinazoline derivatives involves various synthetic protocols. For instance, the synthesis of some novel 1-substituted 1,2,4-triazolo [4,3-a]quinoxalines was achieved using the key intermediate 3-benzyl-2-hydrazinoquinoxaline with various reagents .


Molecular Structure Analysis

Triazoloquinazoline is a fundamental fused heterocyclic compound that contains pharmacologically active triazole and quinazoline moieties . Triazole and quinazoline rings fused at different positions occur in various isomeric forms .


Chemical Reactions Analysis

The chemical reactions involving triazoloquinazoline derivatives are diverse. For instance, the compound potently intercalates DNA at a decreased IC 50 value, which is nearly equipotent to that of doxorubicin .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoloquinazoline derivatives can vary. For instance, the shortened π-π interactions between the heterocyclic part and π-donating NEt 2 -phenyl substituent are observed .

Scientific Research Applications

Pharmacological Potentials

Triazole compounds, which are part of the structure of the compound , are known to show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors . Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Anticancer Applications

Some 1,2,4-triazolo quinoxalines have shown potential as anticancer agents . For instance, compound 9a was found to possess broad-spectrum anticancer activity, showing particular effectiveness towards leukemia SR, non-small cell lung cancer HOP-92, NCI-H460, colon cancer HCT-116, HCT-15, CNS cancer U251, melanoma LOX IMVI, renal cancer A498, prostate cancer PC-3, and breast cancer MDA-MB-468 cell lines .

Antimicrobial Applications

The compound also has potential as an antimicrobial agent . Some 1,2,4-triazolo quinoxalines were found to be very active against P. aeruginosa . Compound 10a and 16 were twice as active as ampicillin against P. aeruginosa .

Inhibition of Enzymes and Receptors

The compound exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These inhibitors are utilized in the treatment of various disorders .

Treatment of Cardiovascular Disorders

The compound is also utilized in the treatment of cardiovascular disorders . This is due to its ability to inhibit certain enzymes and receptors that play a role in these disorders .

Treatment of Type 2 Diabetes

The compound has potential in the treatment of type 2 diabetes . This is due to its ability to inhibit certain enzymes and receptors that play a role in this disease .

Treatment of Hyperproliferative Disorders

The compound is also utilized in the treatment of hyperproliferative disorders . This is due to its ability to inhibit certain enzymes and receptors that play a role in these disorders .

Antiviral Applications

A series of novel [1,2,4]triazolo quinoxaline derivatives were synthesized as potential antiviral agents . This suggests that the compound may also have potential as an antiviral agent .

Mechanism of Action

The mechanism of action of triazoloquinazoline derivatives is diverse and depends on the specific derivative. For instance, some derivatives have shown to intercalate DNA , while others have shown to bind with the binding site of PCAF .

Future Directions

The future directions of research on triazoloquinazoline derivatives are promising. For instance, the compound N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine showed promising antiviral activity and may be useful as a template for future design, optimization, and investigation to produce more potent anticancer and anti-HIV agents .

properties

IUPAC Name

4-[3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c20-14-7-5-13(6-8-14)17-19-21-18(24-9-11-26-12-10-24)15-3-1-2-4-16(15)25(19)23-22-17/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVGQMNHNDZCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine
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4-(3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)morpholine

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